molecular formula C11H13N3 B8282159 N-ethyl-N-(1H-pyrrol-1-yl)-4-pyridinamine

N-ethyl-N-(1H-pyrrol-1-yl)-4-pyridinamine

Cat. No. B8282159
M. Wt: 187.24 g/mol
InChI Key: DNJVUBHSRZPIGX-UHFFFAOYSA-N
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Patent
US04792562

Procedure details

To cold dimethylformamide (11.1 g) was slowly added phosphorous oxychloride (23.2 g). The resultant clear complex was stirred one hour at ambient temperature and thereafter a solution of N-ethyl-N-(1H-pyrrol-1-yl)-4-pyridinamine (20.5 g) in 135 ml of dichloroethane was added. After stirring twelve hours at 95° the reaction mixture was cooled and hydrolyzed for one hour at 95° with a solution of sodium acetate trihydrate (40 g) in 150 ml of water. The reaction mixture was cooled, basified with sodium carbonate and extracted with dichloromethane. The organic extract was washed with water and saturated sodium chloride solution and thereafter dried over anhydrous magnesium sulfate, filtered and evaporated to 24 g of an oil. This oil was purified first by flash chromatography (silica, dichloromethane, than 10% ethyl acetate in dichloromethane), then by high-pressure liquid chromatography (silica, ethyl acetate) to give 8 g of the pyrrole-2-aldehyde as an oil and 8 g of the pyrrole-3-aldehyde as an oil. 2.5 g of the pyrrole-3-aldehyde was converted to the maleate salt in 2-propanol to give 3.4 g of crystals, d 135°-136° C.
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
135 mL
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
11.1 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH2:6]([N:8]([N:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1)[C:9]1C=CN=CC=1)[CH3:7].O.O.O.[C:23]([O-:26])(=[O:25])[CH3:24].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>ClC(Cl)C.O.CN(C)C=O>[NH:15]1[CH:16]=[CH:17][CH:18]=[C:19]1[CH:23]=[O:25].[NH:8]1[CH:6]=[CH:7][C:24]([CH:23]=[O:26])=[CH:9]1 |f:2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
20.5 g
Type
reactant
Smiles
C(C)N(C1=CC=NC=C1)N1C=CC=C1
Name
Quantity
135 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
11.1 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant clear complex was stirred one hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring twelve hours at 95° the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to 24 g of an oil
CUSTOM
Type
CUSTOM
Details
This oil was purified first by flash chromatography (silica, dichloromethane, than 10% ethyl acetate in dichloromethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
Name
Type
product
Smiles
N1C=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04792562

Procedure details

To cold dimethylformamide (11.1 g) was slowly added phosphorous oxychloride (23.2 g). The resultant clear complex was stirred one hour at ambient temperature and thereafter a solution of N-ethyl-N-(1H-pyrrol-1-yl)-4-pyridinamine (20.5 g) in 135 ml of dichloroethane was added. After stirring twelve hours at 95° the reaction mixture was cooled and hydrolyzed for one hour at 95° with a solution of sodium acetate trihydrate (40 g) in 150 ml of water. The reaction mixture was cooled, basified with sodium carbonate and extracted with dichloromethane. The organic extract was washed with water and saturated sodium chloride solution and thereafter dried over anhydrous magnesium sulfate, filtered and evaporated to 24 g of an oil. This oil was purified first by flash chromatography (silica, dichloromethane, than 10% ethyl acetate in dichloromethane), then by high-pressure liquid chromatography (silica, ethyl acetate) to give 8 g of the pyrrole-2-aldehyde as an oil and 8 g of the pyrrole-3-aldehyde as an oil. 2.5 g of the pyrrole-3-aldehyde was converted to the maleate salt in 2-propanol to give 3.4 g of crystals, d 135°-136° C.
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
135 mL
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
11.1 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH2:6]([N:8]([N:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1)[C:9]1C=CN=CC=1)[CH3:7].O.O.O.[C:23]([O-:26])(=[O:25])[CH3:24].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>ClC(Cl)C.O.CN(C)C=O>[NH:15]1[CH:16]=[CH:17][CH:18]=[C:19]1[CH:23]=[O:25].[NH:8]1[CH:6]=[CH:7][C:24]([CH:23]=[O:26])=[CH:9]1 |f:2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
20.5 g
Type
reactant
Smiles
C(C)N(C1=CC=NC=C1)N1C=CC=C1
Name
Quantity
135 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
11.1 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant clear complex was stirred one hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring twelve hours at 95° the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to 24 g of an oil
CUSTOM
Type
CUSTOM
Details
This oil was purified first by flash chromatography (silica, dichloromethane, than 10% ethyl acetate in dichloromethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
Name
Type
product
Smiles
N1C=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.